Erinacine A
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |
InChI Key |
LPPCHLAEVDUIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
melting_point |
74-76°C |
physical_description |
Solid |
Synonyms |
erinacine A |
Origin of Product |
United States |
Origin, Biosynthesis, and Production Strategies of Erinacine a
Natural Occurrence within Hericium erinaceus Mycelia
Erinacine A is a secondary metabolite exclusively found within the mycelia of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. Research has consistently shown that while the fruiting bodies of H. erinaceus contain other bioactive compounds like hericenones, erinacines are not present at this stage of the mushroom's life cycle. This distinction makes the cultivation of the mushroom's mycelium the sole natural source for obtaining this compound and other related erinacine compounds.
Elucidation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by a specific gene cluster. The pathway begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).
The genetic foundation for erinacine biosynthesis is located in the eri gene cluster. This cluster houses the genes encoding the enzymes necessary to construct the characteristic cyathane skeleton and perform subsequent modifications. Key genes identified within this cluster include eriE (geranylgeranyl pyrophosphate synthase), eriG (a UbiA-type terpene synthase), eriA, eriC, and eriI (three cytochrome P450 monooxygenases), eriH (an NAD(P) oxidoreductase), and eriJ (a glycosyltransferase).
The pathway is initiated by the cyclization of GGPP, catalyzed by the terpene synthase EriG, to form the foundational 5/6/7 tricyclic skeleton of the cyathane diterpenoids. Following this, a series of oxidative reactions, catalyzed by the P450 enzymes (EriA, EriC, EriI), modify the core structure. These steps are crucial for creating the specific chemical features of the various erinacine molecules.
Several key intermediates have been identified in the pathway leading to this compound. The initial hydrocarbon intermediate formed from GGPP is cyatha-3,12-diene. This molecule represents the basic cyathane framework before any oxidative modifications occur. Subsequent hydroxylation steps lead to the formation of intermediates such as erinacol and cyathadiol. These hydroxylated compounds are precursors that undergo further enzymatic transformations, including glycosylation by the EriJ enzyme, ultimately leading to the synthesis of various erinacines, including this compound.
Mycelial Cultivation Techniques for Enhanced this compound Production
Given that this compound is produced in the mycelium, significant research has focused on optimizing mycelial cultivation techniques through both submerged and solid-state fermentation to maximize yields.
Submerged fermentation in a liquid medium is a common method for cultivating H. erinaceus mycelia. The yield of this compound is highly dependent on the composition of the culture medium and physical parameters. Optimization studies have identified a combination of nutrient sources and conditions that significantly boost production. For instance, a medium containing high concentrations of glucose (around 70 g/L) and casein peptone (around 11 g/L), supplemented with specific inorganic salts like NaCl and ZnSO₄, has proven effective. Maintaining an acidic pH of approximately 4.5 is also crucial. Under these optimized conditions in a bioreactor, this compound production can reach up to 192±42 mg/L within eight days. Further studies have shown that by screening different wild strains, yields as high as 358.78 mg/L can be achieved.
Table 1: Optimized Parameters for Submerged Fermentation of H. erinaceus
| Parameter | Optimal Value/Component | Resulting this compound Yield | Source |
|---|---|---|---|
| Carbon Source | Glucose (69.87 g/L) | 192 ± 42 mg/L | |
| Nitrogen Source | Casein Peptone (11.17 g/L) | ||
| Inorganic Salt 1 | NaCl (1.45 g/L) | ||
| Inorganic Salt 2 | ZnSO₄ (55.24 mg/L) | ||
| Phosphate Source | KH₂PO₄ (1.0 g/L) | ||
| pH | 4.5 | ||
| Strain Selection | Wild Strain HeG | 358.78 mg/L |
Solid-state cultivation, which involves growing mycelia on a solid substrate, can simulate the natural growing conditions of the fungus more closely and has been shown to significantly increase the specific yield of this compound compared to submerged culture. The choice of substrate is a critical factor, with grains like corn kernels proving to be highly effective.
Research has demonstrated that modifying the physical and chemical properties of the substrate can dramatically enhance production. Grinding the substrate to a smaller particle size (<2.38 mm) increases the surface area available for mycelial growth and nutrient uptake, boosting the specific yield. Furthermore, the addition of specific nitrogen sources and inorganic salts can have a profound impact. While adding nitrogen sources like tryptone can increase mycelial biomass, it may not necessarily improve the specific yield of this compound. In contrast, supplementing the substrate with inorganic salts, particularly zinc sulfate (ZnSO₄), has been shown to increase the specific yield of this compound by over 12-fold, reaching levels as high as 165.36 mg/g of dry cell weight.
Table 2: Effects of Substrate and Additives in Solid-State Cultivation
| Substrate/Condition | Additive | Specific Yield of this compound (mg/g DW) | Source |
|---|---|---|---|
| Corn Kernel | None | 12.53 | |
| Ground Corn Kernel (<2.38 mm) | None | 60.15 | |
| Ground Corn Kernel | 10mM NaCl | 120.97 | |
| Ground Corn Kernel | 10mM ZnSO₄·7H₂O | 165.36 | |
| Millet & Paddy Millet Mix | 0.56% NaCl + 3.4% Casein Peptone | Highest Concentration (AUC) |
Table of Mentioned Compounds
Factors Influencing this compound Yields and Bioproduction Efficiency
The production of this compound from the mycelia of Hericium erinaceus is a complex process influenced by a multitude of factors, spanning from the genetic strain of the fungus to the specific physical and chemical conditions of its cultivation. Research has demonstrated that both solid-state cultivation (SSC) and submerged fermentation (SmF) can be optimized to significantly enhance yields, though SSC often results in a higher specific yield.
Several key parameters have been identified as critical for maximizing this compound production:
Fungal Strain: The specific strain of Hericium erinaceus used is a primary determinant of yield. Studies have shown that the this compound content can vary dramatically among different wild and cultivated strains, with some producing significantly higher quantities than others. researchgate.net For instance, a wild strain designated HeG was found to produce up to 42.16 mg/g of this compound, a yield superior to many previously reported outcomes from submerged cultivation. researchgate.net
Cultivation Substrate: In solid-state cultivation, the choice of substrate is crucial. Corn kernels have been identified as a highly effective substrate for this compound production. acs.orgresearchgate.net The physical properties of the substrate also play a vital role.
Substrate Particle Size: A smaller substrate particle size has been shown to dramatically increase the specific yield of this compound. acs.orgresearchgate.net In one study, decreasing the particle size of corn kernel substrate from >4 mm to <2.38 mm resulted in a 4.8-fold increase in the specific yield of this compound, from 12.53 mg/g to 60.15 mg/g. acs.org
Nitrogen Sources: The addition of nitrogen sources can impact mycelial growth and metabolite production. While adding tryptone (5 mg/g of substrate) was found to increase mycelial biomass, it did not improve the specific yield of this compound. acs.org In submerged cultures, casein peptone is a frequently optimized nitrogen source. nih.govorganic-chemistry.org
Inorganic Salts: Supplementing the growth medium with certain inorganic salts can significantly boost this compound production. The addition of 10 mM Zinc Sulfate (ZnSO₄·7H₂O) was a key factor in achieving a specific yield of 165.36 mg/g in one solid-state cultivation study. acs.orgresearchgate.netnih.gov Low concentrations of Sodium Chloride (NaCl), such as 10 mM, have also been shown to double the specific yield compared to a control group. acs.org
pH: The pH of the culture medium is a critical parameter in submerged fermentation. An optimal pH of 4.5 was identified as part of a nutrient medium combination that yielded high levels of this compound. nih.govorganic-chemistry.org
Temperature: A cultivation temperature of 25°C is commonly used and has been shown to support high mycelial biomass, which is a prerequisite for this compound production. acs.org
Optimization of these factors through methods like one-factor-at-a-time and central composite rotatable design has led to substantial improvements in bioproduction efficiency. nih.govorganic-chemistry.org For example, an optimized submerged fermentation medium containing glucose (69.87 g/L), casein peptone (11.17 g/L), NaCl (1.45 g/L), and ZnSO₄ (55.24 mg/L) at pH 4.5 yielded an this compound production of 192±42 mg/L after eight days in a 10-L bioreactor. nih.govorganic-chemistry.org In solid-state cultivation, the combination of corn kernel substrate (particle size <2.38 mm) and the addition of 10mM ZnSO₄ led to a specific yield as high as 165.36 mg/g. acs.orgresearchgate.netnih.gov
| Factor | Condition/Parameter | Effect on Yield | Reference |
|---|---|---|---|
| Cultivation Method | Solid-State Cultivation (Corn Kernel) | 165.36 mg/g (specific yield) | acs.orgresearchgate.net |
| Cultivation Method | Submerged Fermentation (Optimized) | 192 mg/L (volumetric yield) | nih.govorganic-chemistry.org |
| Fungal Strain | Wild Strain HeG | 42.16 mg/g (content); 358.78 mg/L (yield) | researchgate.net |
| Substrate Particle Size | <2.38 mm (vs. >4 mm) | 4.8-fold increase in specific yield | acs.org |
| Inorganic Salt | 10 mM ZnSO₄·7H₂O | Key factor in achieving 165.36 mg/g yield | acs.org |
| Inorganic Salt | 10 mM NaCl | 2-fold increase in specific yield vs. control | acs.org |
| pH (Submerged) | 4.5 | Optimal for high production | nih.govorganic-chemistry.org |
Chemical Total Synthesis Approaches for this compound and Analogs
Established Convergent and Divergent Synthetic Strategies
The key steps in this established synthesis include:
Construction of the Cyathane Skeleton: The entire 5-6-7 carbon skeleton was constructed in seven steps from a readily available enone. acs.org A critical step in forming the seven-membered ring was an intramolecular carbonyl ene reaction. acs.org
Formation of (±)-Allocyathin B₂: The complete synthesis of the aglycon was achieved in 17 steps. acs.org
Glycosylation: The final step to produce this compound involves attaching the D-xylose sugar moiety to the synthesized aglycon. This was achieved by treating racemic (±)-allocyathin B₂ with an acetylated xylopyranosyl bromide. acs.org This reaction produced a mixture of the desired (+)-Erinacine A triacetate and its diastereomer, which could be separated. acs.org
Deprotection: A final hydrolysis step removed the acetyl protecting groups from the sugar to yield (+)-Erinacine A. acs.org
While this represents a landmark achievement, other synthetic strategies have focused on different members of the erinacine family, such as the first enantioselective total synthesis of (-)-Erinacine B, which also featured a convergent construction of the core tricyclic system. nih.gov Divergent synthetic approaches have been more commonly applied to other related bioactive compounds from Hericium erinaceus, such as hericenones, where a common intermediate is functionalized in different ways to produce a library of natural products. researchgate.net
Comparative Analysis of Synthetic Efficiency and Yields
A comparative analysis of reported syntheses for erinacines highlights these challenges:
Watanabe and Nakada's Synthesis of (-)-Erinacine E: The synthesis of this related compound is even more complex, requiring 39 linear steps and resulting in a total yield of just 0.9%. researchgate.net
These figures underscore the difficulty in chemically constructing the cyathane core. The low yields and high step count make chemical synthesis a laborious and costly alternative to fungal cultivation for obtaining significant quantities of this compound.
| Compound | Lead Scientist(s) | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| (+)-Erinacine A | Snider | 17-19 | ~1-5% | researchgate.netacs.org |
| (-)-Erinacine E | Watanabe & Nakada | 39 | 0.9% | researchgate.net |
Analytical Methodologies for this compound Quantification and Purification in Research
Accurate quantification and effective purification of this compound are essential for research and development. A variety of sophisticated analytical techniques are employed to isolate, identify, and measure the concentration of this compound in complex matrices like fungal extracts.
Chromatographic Techniques (e.g., HPLC, HSCCC, LC-MSMS)
Chromatography is the cornerstone of this compound analysis, allowing for its separation from other structurally similar erinacines and metabolites.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying this compound. organic-chemistry.orgthieme-connect.de The analysis typically uses a reversed-phase C18 column. researchgate.netthieme-connect.de Detection is highly specific as this compound has a characteristic UV absorption maximum around 340 nm. researchgate.netthieme-connect.debrandeis.edu Mobile phases are often gradients or isocratic mixtures of acetonitrile or methanol and water. researchgate.netthieme-connect.de Retention times vary based on the specific method but are typically in the range of 11 to 18 minutes. researchgate.netresearchgate.netthieme-connect.de Semi-preparative HPLC is also used as a final purification step to obtain high-purity this compound. acs.orgresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation of this compound from crude extracts. researchgate.netacs.org A key to this method is the selection of a suitable two-phase solvent system; a system composed of n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v) has been used to effectively isolate this compound with a purity of over 95%. researchgate.netacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS): This highly sensitive and specific technique is used for both identification and quantification of this compound, particularly in complex biological samples like plasma or tissue homogenates. thieme-connect.debrandeis.edu The method involves separating the compound with liquid chromatography and then detecting it by mass spectrometry, monitoring specific mass-to-charge (m/z) transitions from the parent ion to characteristic product ions, ensuring unambiguous identification. researchgate.netbrandeis.edu A fully validated LC-MS/MS method has been developed for pharmacokinetic studies of this compound.
| Technique | Parameter | Typical Value/Condition | Reference |
|---|---|---|---|
| HPLC | Column | Reversed-Phase C18 | researchgate.netthieme-connect.de |
| HPLC | Mobile Phase | Acetonitrile/Water or Methanol/Water | researchgate.netthieme-connect.de |
| HPLC | Detection | UV at 340 nm | researchgate.netbrandeis.edu |
| HSCCC | Solvent System | n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v) | researchgate.netacs.org |
| LC-MSMS | Ionization | Positive Mode Electrospray Ionization (ESI+) | thieme-connect.de |
| LC-MSMS | Parent Ion (m/z) | 433 [M+H]⁺ | researchgate.netthieme-connect.de |
Spectroscopic and Spectrometric Characterization in Research Contexts (e.g., NMR, Mass Spectrometry)
Once purified, the chemical structure of this compound is unequivocally confirmed using spectroscopic and spectrometric methods.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) using techniques like time-of-flight (TOF) is employed. In positive ion mode, this compound is identified by its protonated molecule [M+H]⁺ at an m/z of approximately 433.2573. researchgate.netthieme-connect.de Tandem MS (MS/MS) experiments are used to fragment the parent ion, producing a characteristic pattern of product ions that serves as a structural fingerprint. Key fragments of this compound include ions at m/z 301.2162 and 283.2052, which correspond to the cleavage of the C-O ether bond linking the sugar to the diterpene core. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectroscopy are used to verify the structure of isolated this compound. thieme-connect.de The resulting spectra are compared with published data to confirm the identity and stereochemistry of the compound, ensuring that all atoms are correctly placed within the complex cyathane skeleton. thieme-connect.debrandeis.edu
Together, these analytical methodologies provide a robust framework for the isolation, quantification, and structural confirmation of this compound, which is fundamental for all further biological and pharmacological research.
Preclinical Pharmacological Activities and Molecular Mechanisms of Erinacine a
Neurobiological Research Applications
Induction of Neurotrophic Factor Expression and Signaling
Erinacine A has demonstrated a remarkable ability to stimulate the synthesis and release of neurotrophic factors, which are crucial for the development, survival, and plasticity of neurons. encyclopedia.pubfrontiersin.org
Preclinical studies have consistently shown that this compound is a potent inducer of Nerve Growth Factor (NGF) synthesis. nih.govnih.govresearchgate.net In vitro experiments using mouse astroglial cells revealed that this compound stimulates the secretion of NGF into the culture medium. tandfonline.com Specifically, at a concentration of 1.0 mM, this compound, along with Erinacines B and C, significantly increased NGF levels. tandfonline.com
Further in vivo research in rats has substantiated these findings. Oral administration of this compound was found to increase NGF levels in the locus coeruleus and hippocampus, two brain regions critical for memory and attention. nih.govresearchgate.nettandfonline.com This effect is thought to be mediated, in part, by an increase in catecholamine production, which in turn stimulates NGF synthesis. researchgate.netmdpi.com It is noteworthy that while this compound stimulates NGF synthesis in glial cells, it does not appear to induce NGF synthesis in neurons alone. frontiersin.org This suggests a mechanism that involves glial-neuronal communication. Some studies propose that this compound may elevate NGF potency rather than directly increasing its expression, thereby enhancing its neurogenic effects. frontiersin.org
The stimulation of NGF synthesis by this compound is a key aspect of its neuroprotective potential, as NGF is essential for the growth, maintenance, and survival of neurons. researchgate.netmdpi.com
While the primary focus of many studies has been on NGF, there is also evidence to suggest that this compound can modulate Brain-Derived Neurotrophic Factor (BDNF) pathways. BDNF is another critical neurotrophin that plays a significant role in neuronal survival, differentiation, and synaptic plasticity. encyclopedia.pubbiorxiv.org
Neuroprotective Efficacy in In Vitro Neuronal and Glial Cell Models
This compound has demonstrated significant neuroprotective effects in various in vitro models, showcasing its ability to promote neuronal health and protect against cellular damage.
A hallmark of this compound's neurotrophic activity is its ability to promote neuronal differentiation and stimulate neurite outgrowth. In PC12 pheochromocytoma cells, a common model for neuronal differentiation, this compound potentiates NGF-induced neurite outgrowth. frontiersin.orgnih.gov This effect is mediated through the TrkA receptor and the downstream Erk1/2 signaling pathway. frontiersin.orgnih.gov
Furthermore, this compound has been shown to induce neuritogenesis in primary rat cortex neurons, indicating its direct effects on central nervous system neurons. nih.gov Interestingly, in the absence of NGF, this compound was still able to protect neuronally-differentiated PC12 cells from cell death, suggesting it may mimic the actions of neurotrophins. frontiersin.org The co-treatment of cells with this compound and NGF resulted in a greater magnitude of neurite outgrowth compared to NGF alone. frontiersin.org These findings highlight the potential of this compound to support neuronal regeneration and plasticity. jfda-online.comnih.gov
This compound exhibits robust neuroprotective effects by mitigating cellular apoptosis (programmed cell death) and counteracting damage induced by oxidative stress. In models of neurotoxicity, such as those induced by MPP+ (a neurotoxin used to model Parkinson's disease), this compound has been shown to ameliorate apoptosis and the degeneration of dopaminergic neurons. frontiersin.org This protective effect is achieved through the induction of anti-apoptotic factors and the inactivation of pro-apoptotic pathways. frontiersin.orgnih.gov
The compound has been observed to reduce neuronal cell apoptosis by inhibiting the Bax/Bcl-2 ratio and caspase-3 activity. researchgate.net Furthermore, this compound protects against oxidative stress by scavenging free radicals and reducing the expression of inflammatory and oxidative stress markers like iNOS and TNF-α. mdpi.comfrontiersin.orgresearchgate.net It has been shown to protect neuronal cells from glutamate-induced apoptosis and oxygen-glucose deprivation by inhibiting pathways such as NF-κB and JNK. frontiersin.orgfrontiersin.orgmdpi.com The ability of this compound to activate the Nrf2 antioxidant response pathway further contributes to its capacity to reduce oxidative stress and protect neurons from damage. mdpi.commdpi.com
Interactive Data Table: Summary of Preclinical Findings for this compound
| Activity | Model System | Key Findings | Signaling Pathways Implicated | References |
| NGF Synthesis | Mouse astroglial cells, Rat in vivo (hippocampus, locus coeruleus) | Increased NGF secretion and levels. | Catecholamine production | nih.govfrontiersin.orgresearchgate.nettandfonline.com |
| BDNF Modulation | Mouse models | Increased hippocampal BDNF levels. | AKT/GSK-3β | nih.govnih.govnih.gov |
| Neurite Outgrowth | PC12 cells, Primary rat cortex neurons | Potentiated NGF-induced neurite outgrowth, induced neuritogenesis. | TrkA, Erk1/2 | frontiersin.orgnih.gov |
| Neuroprotection | N2a cells (MPP+ model), Primary cortical glia-neuron co-cultures | Attenuated apoptosis, reduced oxidative stress, improved neuronal survival. | Anti-apoptotic factors, Nrf2, NF-κB, JNK | frontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net |
Interference with Endoplasmic Reticulum Stress
This compound has been shown to protect against neurotoxicity and neuronal cell apoptosis by mitigating endoplasmic reticulum (ER) stress. semanticscholar.org In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, this compound demonstrated a protective role against ER stress-induced neuronal damage. mdpi.comnih.gov The mechanism involves the modulation of the IRE1α/TRAF2 complex and downstream signaling pathways, including JNK1/2 and p38 MAPK. semanticscholar.orgmdpi.comnih.gov By interfering with these pathways, this compound helps to prevent the expression of pro-apoptotic factors like C/EBP homologous protein (CHOP), Fas, and Bax, thereby promoting neuronal survival. semanticscholar.orgnih.govfrontiersin.org Furthermore, this compound has been observed to scavenge free radicals stimulated by ER stress and inhibit inflammation. frontiersin.org
Protection of Dopaminergic Neurons against Inflammatory Factors
This compound exhibits a protective effect on dopaminergic neurons by counteracting inflammatory processes. In both in vitro and in vivo models of Parkinson's disease, this compound pretreatment has been found to reduce dopaminergic neurotoxicity and protect against microglia-mediated neuroinflammation. frontiersin.org This is achieved through the reduction of pro-inflammatory cytokine expression and reactive oxygen species production in the midbrain. frontiersin.org Specifically, this compound has been shown to inhibit the expression of inflammatory factors such as tumor necrosis factor-α (TNF-α) and inducible nitric oxide synthase (iNOS) in glial cells. frontiersin.orgmdpi.com By suppressing the activation of glial cells and the subsequent inflammatory cascade, this compound helps to preserve the integrity of dopaminergic neurons. mdpi.com
Therapeutic Potential in In Vivo Animal Models of Neurological Conditions
Amelioration of Cognitive Dysfunction in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)
In various animal models of neurodegenerative diseases, this compound has demonstrated the ability to improve cognitive function. In rodent models of Alzheimer's disease (AD), this compound improved spatial learning and memory, as evidenced by reduced escape latency in the Morris water maze task. frontiersin.orgalzdiscovery.org Similarly, in a senescence-accelerated mouse prone 8 (SAMP8) model, which mimics age-related cognitive decline, this compound-enriched Hericium erinaceus mycelium (EAHEM) significantly improved learning and memory in passive and active avoidance tests. mdpi.comresearchgate.net Preclinical studies have consistently shown that this compound can ameliorate cognitive deficits in models of both Alzheimer's and Parkinson's disease. nih.govnih.govnucleos.com
Mitigation of Neuropathological Features (e.g., Amyloid Plaque Burden, Astro- and Microgliosis)
This compound has been shown to address key pathological hallmarks of Alzheimer's disease in animal models. Oral administration of this compound has been found to reduce the burden of amyloid-β (Aβ) plaques in the cerebrum of transgenic mice. alzdiscovery.orgnih.govmdpi.comresearchgate.net It appears to be particularly effective at inhibiting the formation of the plaque core. frontiersin.org The mechanism for this reduction in Aβ plaques is partly attributed to an increase in the levels of insulin-degrading enzyme (IDE), which is involved in the degradation of Aβ. alzdiscovery.orgnih.gov In addition to reducing plaque load, this compound also mitigates the associated neuroinflammation by reducing the activation of astrocytes and microglia surrounding the plaques. alzdiscovery.orgrestorativemedicine.org
Impact on Motor Deficits and Behavioral Outcomes in Disease Models
This compound has shown positive effects on motor function and behavior in animal models of neurological disorders. In a mouse model of Parkinson's disease induced by MPTP, systemic administration of this compound alleviated motor coordination disruption and balance issues as measured by the rotarod test. frontiersin.orgresearchgate.netnih.gov Similarly, in a lipopolysaccharide (LPS)-induced Parkinson's disease model, daily oral administration of this compound led to improvements in motor deficits. frontiersin.orgmdpi.com Beyond motor improvements, this compound has also been shown to improve behavioral outcomes in models of depression and anxiety. frontiersin.org In a mouse model of traumatic brain injury, erinacine C, a related compound, also showed efficacy in alleviating motor deficits. frontiersin.orgmdpi.com
Preclinical Studies in Ischemic Stroke and Spinal Cord Injury Models
The neuroprotective effects of this compound extend to models of acute neuronal injury. In a rat model of ischemic stroke, this compound administration significantly increased cell survival, reduced the infarct volume, and attenuated the expression of proinflammatory mediators. nih.govmdpi.com It has been shown to reduce cerebral infarction by up to 44% in a dose-dependent manner. alzdiscovery.orgmdpi.comresearchgate.net The mechanism in ischemic models involves the preservation of astrocytic glutamate (B1630785) homeostasis and an increase in the expression of machinery that protects against excitotoxicity. frontiersin.org While direct studies on this compound in spinal cord injury are less common, the known neurotrophic and anti-inflammatory properties of Hericium erinaceus and its constituents suggest potential therapeutic benefits for such injuries. researchgate.netdarwin-nutrition.fr
Table 1: Summary of this compound's Effects in Preclinical Neurological Models
| Neurological Condition Model | Key Findings | References |
| Endoplasmic Reticulum Stress | Protects against neurotoxicity by modulating the IRE1α/TRAF2 pathway and reducing pro-apoptotic factors. | semanticscholar.orgmdpi.comnih.govfrontiersin.org |
| Dopaminergic Neuron Inflammation | Reduces neuroinflammation by inhibiting glial cell activation and the production of TNF-α and iNOS. | frontiersin.orgmdpi.com |
| Alzheimer's Disease | Improves cognitive function and reduces amyloid-β plaque burden and associated gliosis. | frontiersin.orgalzdiscovery.orgnih.govmdpi.comresearchgate.netrestorativemedicine.orgcambridge.org |
| Parkinson's Disease | Alleviates motor deficits and protects dopaminergic neurons from degeneration. | frontiersin.orgmdpi.comresearchgate.netnih.govveeva.com |
| Ischemic Stroke | Reduces infarct volume, increases neuronal survival, and attenuates inflammation. | frontiersin.orgalzdiscovery.orgmdpi.comresearchgate.netnih.govmdpi.com |
| Age-Related Cognitive Decline | Improves learning and memory in senescence-accelerated mice. | mdpi.comresearchgate.net |
| Traumatic Brain Injury | Mitigates motor deficits and reduces neuroinflammation. | frontiersin.orgmdpi.com |
Effects on Age-Related Cognitive Decline Models
This compound has demonstrated significant potential in mitigating age-related cognitive decline in preclinical studies. In a notable study using senescence-accelerated mouse prone 8 (SAMP8) mice, a model for brain aging, administration of this compound-enriched Hericium erinaceus mycelium was found to delay the progression of age-related cognitive decline. mdpi.comnih.gov These mice, which typically show accelerated signs of aging, exhibited improved learning and memory in behavioral tests such as the passive and active avoidance tests after treatment. mdpi.comnih.gov The study highlighted that even the lowest dose administered was sufficient to produce significant improvements. mdpi.comnih.gov Furthermore, the treatment led to a dose-dependent decrease in markers of neurodegeneration and oxidative stress, including induced nitric oxidase synthase (iNOS) activity, thiobarbituric acid-reactive substances (TBARS), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels in the brain. mdpi.comnih.gov These findings suggest that this compound can effectively delay degenerative aging in the brain and enhance cognitive function. mdpi.com
Underlying Molecular and Cellular Mechanisms in Neuroprotection
Activation of Pro-Survival Signaling Cascades (e.g., PI3K/Akt/GSK-3β, MAPK/ERK)
This compound exerts its neuroprotective effects by activating key pro-survival signaling pathways. One of the central mechanisms is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK-3β) signaling cascade. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can reverse stress-induced downregulation of this pathway, which is crucial for neuronal survival and inhibiting apoptosis. mdpi.comresearchgate.netnih.govnih.gov In models of depression, this compound-enriched mycelium was found to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathway, suggesting a role in promoting neuronal resilience. mdpi.comresearchgate.netnih.gov
Additionally, this compound activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. frontiersin.org This pathway is essential for promoting axonal growth and neuronal survival. frontiersin.org Research indicates that the neurotrophic effects of this compound, such as enhanced neurite outgrowth, are mediated by the activation of the TrkA receptor and are dependent on the ERK1/2 signaling cascade. frontiersin.org The activation of both the PI3K/Akt and MAPK/ERK pathways underscores the multifaceted approach by which this compound supports neuronal health and protects against neurodegeneration. frontiersin.org
Modulation of Neuroinflammation and Glial Cell Activation (e.g., iNOS, IL-1β, IL-6, TNF-α, NF-κB)
This compound demonstrates potent anti-inflammatory properties by modulating the activity of glial cells and reducing the production of pro-inflammatory mediators. In models of neuroinflammation, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide which can be neurotoxic at high levels. frontiersin.orgresearchgate.netsemanticscholar.org Furthermore, it attenuates the release of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). frontiersin.orgresearchgate.netsemanticscholar.orgmdpi.com
The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. By blocking NF-κB activation, this compound effectively dampens the inflammatory cascade in the brain. mdpi.comfrontiersin.orgnih.gov Studies have shown that this compound can protect dopaminergic neurons from inflammatory damage by suppressing microglial activation and the subsequent release of these inflammatory molecules. frontiersin.orgnih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-induced neuroinflammation models, this compound treatment led to a significant reduction in the expression of iNOS, TNF-α, and IL-1β in both microglial and astrocyte cell cultures. frontiersin.orgnih.govresearchgate.net
| Pro-inflammatory Factor | Effect of this compound | Fold Reduction (where specified) | Model System |
|---|---|---|---|
| iNOS | Downregulation/Inhibition | 5.2-fold | Traumatic Optic Neuropathy Rat Model mdpi.com |
| IL-1β | Reduction | 2.0-fold | Traumatic Optic Neuropathy Rat Model mdpi.com |
| IL-6 | Reduction | - | Ischemia-Injury Animal Model researchgate.netsemanticscholar.org |
| TNF-α | Reduction | 2.3-fold | Traumatic Optic Neuropathy Rat Model mdpi.com |
| NF-κB | Inhibition of Activation | - | Various neuroinflammation models mdpi.comfrontiersin.orgnih.gov |
Antioxidant and Redox Homeostasis Regulation (e.g., Nrf2 Pathway Activation, ROS Reduction, Antioxidant Enzyme Activity)
This compound plays a crucial role in combating oxidative stress, a key factor in neurodegenerative diseases, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgdntb.gov.uanih.gov Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of a battery of antioxidant and detoxification enzymes. frontiersin.orgdntb.gov.uanih.govmdpi.com Studies have demonstrated that this compound treatment enhances the nuclear translocation of Nrf2 and upregulates downstream targets like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). frontiersin.orgmdpi.com
This activation of the Nrf2 pathway contributes to a significant reduction in reactive oxygen species (ROS) and mitigates oxidative damage. plos.orgplos.org In various preclinical models, this compound has been shown to decrease levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. plos.orgplos.org Concurrently, it boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). plos.orgplos.org For example, in a traumatic optic neuropathy model, this compound treatment strengthened the Nrf2/HO-1 antioxidant pathway, leading to neuroprotection. mdpi.com
| Antioxidant Marker | Effect of this compound | Model System |
|---|---|---|
| Nrf2 | Activation/Increased Expression | Spinocerebellar Ataxia Type 3 Cell and Drosophila Models dntb.gov.uanih.govmdpi.com |
| ROS | Reduction | Various oxidative stress models plos.orgplos.org |
| SOD | Increased Activity | Aged Mice plos.orgplos.org |
| Catalase | Increased Activity | Aged Mice plos.orgplos.org |
| Glutathione Peroxidase | Increased Activity | Aged Mice plos.orgplos.org |
Direct and Indirect Interaction with Specific Molecular Targets (e.g., TrkA Receptor, Insulin-Degrading Enzyme (IDE))
This compound's neuroprotective actions involve interactions with specific molecular targets that are critical for neuronal function and pathology. One such target is the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). frontiersin.orgencyclopedia.pub While this compound is known to stimulate NGF synthesis, it also appears to potentiate NGF-induced signaling. frontiersin.org Studies suggest that this compound-mediated neurogenesis and neurite outgrowth are dependent on TrkA receptor activation. frontiersin.org The activation of TrkA by the NGF induced by erinacine C, a related compound, subsequently triggers downstream pro-survival pathways like MAPK/ERK and PI3K. nih.gov
Another key molecular target is the Insulin-Degrading Enzyme (IDE). mdpi.comnih.govnih.gov IDE is a major enzyme responsible for the clearance of amyloid-beta (Aβ) peptides, the accumulation of which is a hallmark of Alzheimer's disease. nih.govmdpi.com Preclinical studies in transgenic mouse models of Alzheimer's have shown that administration of this compound-enriched mycelium significantly increases the levels of IDE in the brain. mdpi.comnih.govmdpi.com This elevation in IDE is associated with a reduction in Aβ plaque burden, suggesting that this compound can enhance the brain's natural ability to clear toxic protein aggregates. mdpi.comnih.gov
Influence on Neurotransmitter Systems and Their Content (e.g., Catecholamines)
This compound has been shown to influence neurotransmitter systems, particularly the catecholamines, which include dopamine (B1211576) and norepinephrine (B1679862). nih.govcebrofit.com.uaresearchgate.net Research in rat models has demonstrated that the administration of this compound can increase the content of catecholamines in specific brain regions, such as the locus coeruleus and hippocampus. nih.govcebrofit.com.ua This effect is significant as these neurotransmitters play crucial roles in mood, attention, and memory.
In studies modeling depression, this compound-enriched mycelium was found to reverse stress-induced decreases in the levels of norepinephrine, dopamine, and serotonin (B10506) in the hippocampus. mdpi.comnih.govnih.gov The modulation of these monoamine neurotransmitters is a key mechanism underlying the antidepressant-like effects observed in these studies. mdpi.comnih.govnih.gov It is hypothesized that this compound's ability to stimulate Nerve Growth Factor (NGF) synthesis may be linked to its effects on catecholamines, as there are known interactions between neurotrophins and neurotransmitter systems. cebrofit.com.uaresearchgate.net For instance, norepinephrine has been shown to regulate neurotrophin synthesis, suggesting a potential feedback loop that this compound may positively influence. cebrofit.com.ua
Regulation of Neuronal Plasticity and Neurogenesis
This compound, a key bioactive compound isolated from Hericium erinaceus, has demonstrated notable effects on neuronal plasticity and neurogenesis. It is recognized for its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the growth, maintenance, and survival of neurons. researchgate.netmdpi.com Studies have shown that erinacines can enhance NGF biosynthesis in cultured astrocytes. mdpi.com This increased production of NGF is linked to proper neural growth and maintenance. mdpi.com
In rat models, this compound has been observed to increase NGF levels in brain regions critical for memory and attention, such as the hippocampus and locus coeruleus. researchgate.net This suggests a role in promoting neurogenesis and neuronal differentiation. researchgate.net Specifically, this compound can potentiate NGF-induced neurite outgrowth in primary cortical neurons. frontiersin.org This effect is mediated by the TrkA receptor and is dependent on the extracellular signal-related kinase 1/2 (ERK1/2) pathway. frontiersin.org Interestingly, while some research points to the involvement of JNK and p38/MAPK signaling pathways, other studies have found no effect of this compound on these particular pathways, indicating the complexity of its mechanisms. frontiersin.org
Furthermore, this compound has been shown to stimulate the differentiation of precursor cells into mature oligodendrocytes, enhancing myelination. frontiersin.org It also appears to play a role in modulating brain-derived neurotrophic factor (BDNF), a key marker for synaptic plasticity. mdpi.com Stress can negatively impact BDNF levels, leading to impaired dendritic plasticity and neurogenesis. mdpi.com this compound-enriched mycelium has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathways, suggesting a therapeutic potential for stress-induced neurological conditions. mdpi.com
Anticancer Research Applications
This compound has emerged as a compound of interest in anticancer research due to its ability to modulate complex signaling pathways involved in cancer progression. nih.gov Preclinical studies, both in vitro and in vivo, have highlighted its potential chemotherapeutic applications. nih.gov
In Vitro Cytotoxicity and Invasiveness Inhibition in Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects and the ability to inhibit invasiveness in various cancer cell lines. In human colorectal cancer cells (DLD-1 and HCT-116), treatment with this compound led to a notable dose-dependent decrease in cell viability. researchgate.net Specifically, a 30 µM concentration of this compound resulted in a 53% and 60% loss of viability in DLD-1 and HCT-116 cells, respectively, without affecting normal colon cells. researchgate.net
In gastric cancer cells (TSGH 9201), this compound treatment increased cytotoxicity and the generation of reactive oxygen species (ROS), while decreasing cell invasiveness. karger.com It also showed inhibitory effects on the growth of DLD-1 colorectal cancer cells through the generation of ROS. researchgate.net Furthermore, this compound has been found to suppress breast cancer-induced osteoclastogenesis and migration. begellhouse.com
The table below summarizes the in vitro effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | Effects |
| DLD-1 | Colorectal Cancer | Decreased cell viability, increased ROS production, inhibited proliferation and invasiveness. researchgate.netnih.gov |
| HCT-116 | Colorectal Cancer | Decreased cell viability, increased ROS production, inhibited proliferation and invasiveness. researchgate.netnih.gov |
| TSGH 9201 | Gastric Cancer | Increased cytotoxicity, increased ROS generation, decreased invasiveness. karger.comfungalbiotec.org |
| MKN28 | Gastric Cancer | Inhibited viability and invasiveness. karger.com |
Antitumor Efficacy in In Vivo Xenograft Models
The anticancer potential of this compound has been further substantiated in in vivo xenograft models. In a DLD-1 xenograft mouse model, intraperitoneal administration of this compound at doses of 1, 2, and 5 mg/kg once daily for five days resulted in a significant, dose-dependent reduction in tumor volume. medchemexpress.commedchemexpress.com The tumor volume was inhibited by 60%, 32%, and 26% at these respective doses. medchemexpress.commedchemexpress.com
Histochemical and immunohistochemical analyses of tumors from these mice revealed that this compound treatment significantly reduced the number of mitotic cells. researchgate.net These findings suggest that this compound possesses antitumor potential for colorectal cancer by inhibiting the growth of tumor cells in vivo. researchgate.net Similarly, in gastric cancer xenograft models, Erinacine S, a related compound, showed inhibitory effects on tumor growth. researchgate.net
Molecular and Cellular Mechanisms of Anticancer Action
The anticancer effects of this compound are attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate pathways related to cell proliferation and metastasis. nih.govtargetmol.com
This compound induces cancer cell death by activating both extrinsic and intrinsic apoptosis pathways. medchemexpress.commedchemexpress.com In DLD-1 colorectal cancer cells, treatment with 30 µM this compound for 3-24 hours activated the extrinsic and intrinsic apoptotic pathways. medchemexpress.commedchemexpress.com This was evidenced by the increased active forms of caspase-3, caspase-8, and caspase-9, and a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL. medchemexpress.commedchemexpress.com In gastric cancer cells, this compound treatment led to the activation of caspases and the expression of TNF-related apoptosis-inducing ligand (TRAIL). karger.comfungalbiotec.org
Furthermore, this compound can induce cell cycle arrest. In human colorectal cancer cells, it has been shown to cause G1 phase arrest. researchgate.net This is achieved through the inactivation of cdk2/cyclin E and cdk4/cyclin D1 complexes. researchgate.net In some instances, such as in SiHa cervical cancer cells treated with a different alkaloid, G2/M phase arrest has been observed, highlighting that the specific phase of cell cycle arrest can be cell-type dependent. mdpi.com
This compound modulates several signaling pathways that are crucial for cell proliferation and metastasis. nih.gov A key mechanism involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress can trigger downstream signaling cascades that lead to reduced proliferation and invasiveness. nih.govresearchgate.net
In colorectal cancer cells, this compound-induced cell death and inhibition of invasiveness are associated with the sustained phosphorylation of the PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin pathways. researchgate.netnih.gov The activation of the PI3K/mTOR/p70S6K signaling pathway appears to be a central mechanism. researchgate.netnih.gov Additionally, this compound upregulates the levels of phosphorylated JNK, NF-κB, and p300 proteins in DLD-1 cells. medchemexpress.commedchemexpress.com
Role of Reactive Oxygen Species (ROS) Generation in Cancer Cells
This compound has been shown in preclinical studies to induce the generation of reactive oxygen species (ROS) within cancer cells, a mechanism central to its anti-tumor effects. acslab.comcaymanchem.com This elevation in intracellular ROS levels acts as a trigger for various cellular processes that inhibit cancer progression. In human colorectal cancer (CRC) cell lines, such as DLD-1 and HCT-116, treatment with this compound leads to increased ROS production, which is directly associated with cytotoxicity, reduced cell proliferation, and cell cycle arrest. caymanchem.comnih.govresearchgate.netnih.gov
Specifically, in DLD-1 colorectal cancer cells, the inhibitory effect of this compound on cell growth is attributed to the generation of ROS and the subsequent activation of signaling proteins like p70S6K and p21. caymanchem.comresearchgate.net This ROS-mediated stimulation of oxidative stress can potentiate pathways like the JNK1/2 MAPKs and mTOR networks, leading to cell cycle arrest. nih.gov Similarly, in studies on TSGH 9201 human gastric cancer cells, this compound treatment resulted in increased cytotoxicity and ROS generation, which are critical for inducing apoptosis and inhibiting the invasive properties of these cells. karger.comnih.gov The production of ROS is considered a key event that initiates downstream signaling cascades, ultimately leading to apoptosis and a reduction in cancer cell viability. acslab.comnih.govwjgnet.com
Table 1: Effects of this compound-Induced ROS in Cancer Cells
| Cell Line | Cancer Type | Observed Effects | Key Findings | Citations |
|---|---|---|---|---|
| DLD-1 | Colorectal Cancer | Decreased viability, cell cycle arrest (G1 phase), increased ROS production. | ROS generation induces cell cycle arrest and activates p70S6K and p21. | caymanchem.comresearchgate.net |
| HCT-116 | Colorectal Cancer | Increased cytotoxicity, decreased proliferation and invasiveness. | ROS production is linked to the activation of the PI3K/mTOR/p70S6K pathway. | nih.govnih.gov |
| TSGH 9201 | Gastric Cancer | Increased cytotoxicity, decreased invasiveness, apoptosis induction. | ROS generation is crucial for apoptosis and is linked to the FAK/AKT/p70S6K/PAK1 pathway. | karger.comnih.gov |
Effects on Cytoskeletal Dynamics and Actin Network Organization
The anti-invasive and pro-apoptotic activities of this compound are significantly linked to its ability to modulate cytoskeletal dynamics, particularly the organization of the actin network. researchgate.netkarger.com The reorganization of the actin cytoskeleton is a critical cellular response that influences cell migration, morphology, and the induction of apoptosis. researchgate.netkarger.com Preclinical findings suggest that this compound disrupts the normal structure and function of the actin cytoskeleton in cancer cells, thereby inhibiting their motility and metastatic potential. wjgnet.com
This effect is largely mediated through the regulation of specific signaling pathways that control actin-binding proteins. researchgate.net In colorectal cancer cells, this compound has been shown to modulate the cancer-related actin depolymerization pathway. karger.comfrontiersin.org This involves the ROCK1/LIMK2/Cofilin signaling pathway, which plays a pivotal role in actin filament turnover. nih.govnih.gov By influencing this pathway, this compound treatment leads to changes in the expression of key actin-regulating proteins like cofilin-1 (COFL1) and profilin-1 (PROF1), which in turn alters actin network organization and reduces the aggressive phenotype of cancer cells. nih.govnih.gov In gastric cancer cells, the anti-invasive effects of this compound are also associated with cytoskeleton rearrangement, which reduces cell motility. karger.comwjgnet.com
Table 2: this compound's Impact on Cytoskeletal Components and Pathways
| Target Pathway/Protein | Cancer Type | Molecular Mechanism | Outcome | Citations |
|---|---|---|---|---|
| Actin Cytoskeleton | Gastric, Colorectal | Reorganization and depolymerization of actin filaments. | Reduced cell motility, inhibition of invasion and metastasis. | researchgate.netkarger.comwjgnet.comfrontiersin.org |
| ROCK1/LIMK2/Cofilin Pathway | Colorectal | Sustained phosphorylation and activation of the pathway. | Modulates expression of COFL1 and PROF1, leading to decreased cell aggressiveness. | nih.govnih.govfrontiersin.org |
Identification of Novel Protein Targets and Signaling Cascades
Research into the molecular mechanisms of this compound has identified several key protein targets and signaling cascades that are modulated to exert its anticancer effects. These pathways are often interconnected and initiated by events such as ROS generation.
ROCK1/LIMK2/Cofilin Pathway : This pathway is crucial in regulating actin cytoskeleton dynamics. This compound treatment in colorectal cancer cells leads to the phosphorylation of this pathway, which is associated with cell death and reduced invasiveness. nih.govnih.gov Proteomic studies have identified cofilin-1 (COFL1) and profilin-1 (PROF1) as novel protein targets whose differential expression during this compound treatment is mediated through this pathway. nih.govnih.gov The modulation of the ROCK1/LIMK2/Cofilin pathway is a key mechanism for this compound's effect on the actin depolymerization pathway and its ability to limit cancer cell aggression. karger.comfrontiersin.org
FAK/AKT/PAK1 Pathway : This signaling axis has been identified as a key target of this compound, particularly in gastric cancer cells (TSGH9201). wjgnet.comnih.gov this compound induces apoptosis and inhibits cell invasion through the ROS-mediated phosphorylation of focal adhesion kinase (FAK), protein kinase B (AKT), and p21-activated kinase 1 (PAK1). karger.comnih.govwjgnet.com The activation of this pathway leads to the differential expression of downstream proteins, including 14-3-3 sigma (1433S) and microtubule-associated tumor suppressor candidate 2 (MTUS2), which are involved in cell cycle control and tumor suppression. karger.comnih.govresearchgate.net This cascade ultimately triggers caspase-mediated apoptosis and reduces the metastatic activity of gastric cancer cells. wjgnet.comresearchgate.net
Table 3: Signaling Cascades Modulated by this compound
| Signaling Pathway | Cancer Type | Key Proteins Modulated | Cellular Outcome | Citations |
|---|---|---|---|---|
| PI3K/mTOR/p70S6K | Colorectal, Gastric | PI3K, mTOR, p70S6K | Inhibition of proliferation, induction of cell death, decreased aggressiveness. | nih.govnih.govwjgnet.comfrontiersin.org |
| ROCK1/LIMK2/Cofilin | Colorectal | ROCK1, LIMK2, Cofilin-1 (COFL1), Profilin-1 (PROF1) | Actin cytoskeleton reorganization, decreased cell invasion, apoptosis. | nih.govnih.govkarger.comfrontiersin.org |
| FAK/AKT/PAK1 | Gastric | FAK, AKT, PAK1, 14-3-3 sigma, MTUS2 | Induction of apoptosis, inhibition of cell invasion and metastasis. | karger.comnih.govwjgnet.comnih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 14-3-3 sigma (1433S) |
| Akt (Protein Kinase B) |
| Cofilin-1 (COFL1) |
| This compound |
| Focal Adhesion Kinase (FAK) |
| LIM domain kinase 2 (LIMK2) |
| Microtubule-associated tumor suppressor candidate 2 (MTUS2) |
| mTOR (mechanistic Target of Rapamycin) |
| p21 |
| p21-activated kinase 1 (PAK1) |
| p70S6K (Ribosomal protein S6 kinase beta-1) |
| Phosphoinositide 3-kinase (PI3K) |
| Profilin-1 (PROF1) |
Advanced Research Perspectives and Translational Challenges for Erinacine a
Exploration of Novel Erinacine A Analogs and Derivatives for Enhanced Bioactivity
The promising, yet sometimes limited, bioactivity of this compound has prompted the exploration of novel analogs and derivatives. The total synthesis of this compound has been achieved, which opens avenues for creating synthetic variations. wikipedia.orgacs.org The goal of these synthetic and semi-synthetic approaches is to enhance specific biological activities, such as the stimulation of Nerve Growth Factor (NGF) synthesis, and to improve pharmacokinetic properties. tandfonline.com
Biotransformation studies have also been conducted to generate new analogs. For instance, microbial transformation of erinacine E, a related compound, has yielded new derivatives. tandfonline.com The synthesis of various analogs aims to elucidate structure-activity relationships, which are crucial for designing compounds with superior therapeutic efficacy. acs.org
Table 1: Examples of Erinacine Analogs and Their Reported Activities
| Compound/Analog | Source/Method | Reported Bioactivity/Finding | Reference(s) |
| This compound | Hericium erinaceus mycelium | Stimulates NGF synthesis, neuroprotective effects. | wikipedia.orgnih.gov |
| Erinacine E | Hericium erinaceus | Kappa opioid receptor agonist. | wikipedia.org |
| Erinacine S | Hericium erinaceus | Shown to cross the blood-brain barrier. | wikipedia.org |
| (±)-Allocyathin B2 | Synthetic | A related cyathane diterpenoid; synthesis achieved. | acs.org |
| CP-412,065 | Biotransformation of Erinacine E | A new analog produced via microbial transformation. | tandfonline.com |
Comprehensive Elucidation of Undiscovered Molecular Targets and Cellular Pathways
While the stimulation of NGF synthesis is a well-documented mechanism of this compound, its full spectrum of molecular interactions remains to be uncovered. nih.gov Research indicates that this compound's effects extend beyond NGF, involving multiple signaling pathways. For instance, in cancer cell lines, this compound has been shown to induce apoptosis through the activation of extrinsic pathways involving TNF receptors and caspases. nih.gov It also influences the phosphorylation of signaling molecules like JNK1/2 and NF-κB. nih.gov
In the context of neuroprotection, this compound activates pathways such as the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinases (ERK). It has also been implicated in modulating neuroinflammation and enhancing neurogenesis. Furthermore, this compound has been found to increase catecholamine levels in the central nervous system, suggesting a broader impact on neurotransmitter systems. wikipedia.org The identification of novel protein targets through proteomics is an active area of research. researchgate.net
Strategies for Enhancing Bioavailability and Brain Permeability in Preclinical Models
A significant hurdle in the clinical translation of this compound is its bioavailability and ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net Studies in rats have shown that this compound can penetrate the BBB, likely through passive diffusion. nih.govdntb.gov.uaresearchgate.net The absolute bioavailability of this compound after oral administration of an H. erinaceus mycelia extract was estimated to be 24.39% in one study. dntb.gov.ua
To improve these pharmacokinetic properties, various strategies are being explored. These include the development of novel formulations and the synthesis of more lipophilic derivatives that may exhibit enhanced BBB permeability. researchgate.net The unbound fraction of this compound in the brain being close to that in the blood supports the passive diffusion model. dntb.gov.ua Feces has been identified as the major route of elimination for this compound. dntb.gov.ua
Development of Standardized this compound Formulations for Research Reproducibility
A major challenge in the research and potential clinical use of natural products like this compound is the lack of standardization. ijpsonline.comacademicjournals.org The content of this compound can vary significantly depending on the strain of H. erinaceus, cultivation methods (submerged vs. solid-state fermentation), and post-harvest processing. mdpi.com This variability can lead to inconsistencies in research findings and hinder the development of reliable therapeutic products. aptiwfn.com
The development of standardized formulations with a consistent and verified concentration of this compound is crucial for ensuring research reproducibility and for future clinical trials. scitcentral.comfrontiersin.org This involves establishing robust quality control methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the active compound in extracts and final products. frontiersin.orgmdpi.com The World Health Organization has set guidelines for the standardization of herbal medicines, which can serve as a framework for this compound products. scitcentral.com
Integration with Emerging Research Paradigms (e.g., Multi-omics Approaches, Systems Biology)
The complexity of this compound's biological effects necessitates a holistic research approach. The integration of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and systemic responses to this compound. mdpi.com Systems biology approaches can then be used to model the intricate networks of genes, proteins, and metabolites that are modulated by the compound. hmdb.ca
For example, RNA-seq and bioinformatic analyses have been used to reveal that this compound induces neurosteroid synthesis in neurons. Proteomics has been employed to identify novel protein targets involved in its anti-invasive effects on cancer cells. researchgate.net Such integrated approaches will be instrumental in fully elucidating the mechanisms of action of this compound and identifying new therapeutic applications.
Bridging Preclinical Findings to Future Research Endeavors
Translating the promising preclinical findings of this compound into clinical applications is the ultimate goal. nih.gov While numerous in vitro and animal studies have demonstrated its neuroprotective and other beneficial effects, human clinical data remains limited. nih.govcambridge.org
Future research should focus on well-designed, placebo-controlled clinical trials to evaluate the efficacy and safety of standardized this compound formulations in relevant patient populations, such as those with mild cognitive impairment or early-stage neurodegenerative diseases. frontiersin.orgdarwin-nutrition.fr Continued investigation into its pharmacokinetics and metabolism in humans is also essential. researchgate.net The collective evidence from preclinical studies strongly supports the progression of this compound into more advanced stages of clinical research to validate its therapeutic potential. cambridge.orgfloydfungi.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
